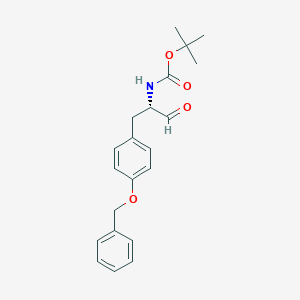

Boc-Tyr(Bzl)-aldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSOSKGFUOFMCP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Tyr(Bzl)-aldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a synthetically versatile amino aldehyde that serves as a crucial building block in the development of various pharmaceutical agents. Its structure, featuring a protected amino group (Boc) and a protected phenol (B47542) (benzyl ether), makes it an ideal starting material for the synthesis of complex peptide mimics and protease inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white solid. While detailed experimental data for the aldehyde is not extensively published, its fundamental properties can be summarized. For comparison, the properties of its common precursor, Boc-Tyr(Bzl)-OH, are also provided.

| Property | This compound | Boc-Tyr(Bzl)-OH |

| Synonyms | tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate, N-Boc-O-benzyl-L-tyrosinal | N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine |

| CAS Number | 82689-15-4[1] | 2130-96-3 |

| Molecular Formula | C21H25NO4[2] | C21H25NO5 |

| Molecular Weight | 355.43 g/mol [2] | 371.43 g/mol |

| Appearance | White to off-white powder | White to slight yellow to beige powder |

| Melting Point | Not widely reported | 110-112 °C |

| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | Soluble in ethanol |

| Storage | 4°C, stored under nitrogen[1] | 2-8°C |

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding protected amino acid, Boc-Tyr(Bzl)-OH. A common and effective method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction.

Experimental Protocol: Synthesis via Weinreb Amide

This two-step process provides a controlled route to the aldehyde, minimizing over-reduction to the alcohol.

Step 1: Formation of the Boc-Tyr(Bzl)-Weinreb Amide

-

Materials: Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and an appropriate solvent (e.g., dichloromethane - DCM or dimethylformamide - DMF).

-

Procedure:

-

Dissolve Boc-Tyr(Bzl)-OH (1 equivalent) in the chosen solvent.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Add the coupling agent (1.1 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Weinreb amide.

-

Step 2: Reduction to this compound

-

Materials: Boc-Tyr(Bzl)-Weinreb amide, a reducing agent (e.g., diisobutylaluminum hydride - DIBAL-H or lithium aluminum hydride - LAH), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF or toluene).

-

Procedure:

-

Dissolve the Weinreb amide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

-

Slowly add the reducing agent (typically 1.1-1.5 equivalents) dropwise, maintaining the low temperature.

-

Stir the reaction at -78°C for 1-2 hours, monitoring for the disappearance of the starting material.

-

Quench the reaction by the slow addition of a Rochelle's salt solution or dilute acid at -78°C, followed by warming to room temperature.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude aldehyde can be used directly or purified by flash chromatography if necessary.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the realm of protease inhibitors. The aldehyde functionality is a key pharmacophore that can form a reversible covalent bond with the catalytic cysteine or serine residues in the active site of these enzymes.

Cysteine Protease Inhibitors

Peptide aldehydes are potent inhibitors of cysteine proteases. This compound can be incorporated as the P1 residue in peptidyl aldehydes designed to target enzymes like cathepsins and calpains.

-

Cathepsins: These are lysosomal proteases involved in various physiological and pathological processes, including cancer progression and viral entry. For instance, inhibitors of cathepsin L have shown potential as anti-SARS-CoV-2 agents.[3][4][5] The synthesis of di- and tri-peptidyl alpha-keto-beta-aldehydes targeting cathepsin L has been reported, highlighting the importance of the aldehyde warhead.[6]

-

Calpains: These are calcium-activated neutral proteases implicated in neurodegenerative diseases and ischemic injury. Peptide aldehydes are a well-established class of calpain inhibitors.

Caption: Role of this compound in protease inhibitor development.

Spectroscopic Characterization Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aldehyde proton (CHO): ~9.5-9.7 ppm (singlet or doublet).- Aromatic protons (benzyl and tyrosine rings): ~6.8-7.5 ppm (multiplets).- Benzylic protons (OCH₂Ph): ~5.0 ppm (singlet).- Alpha-proton (CH-NHBoc): ~4.2-4.5 ppm (multiplet).- Beta-protons (CH₂-Ar): ~2.8-3.2 ppm (multiplets).- Boc protons (C(CH₃)₃): ~1.4 ppm (singlet). |

| ¹³C NMR | - Aldehyde carbonyl carbon: ~200-205 ppm.- Boc carbonyl carbon: ~155 ppm.- Aromatic carbons: ~115-160 ppm.- Boc quaternary carbon: ~80 ppm.- Benzylic carbon (OCH₂Ph): ~70 ppm.- Alpha-carbon (CH-NHBoc): ~55-60 ppm.- Beta-carbon (CH₂-Ar): ~35-40 ppm.- Boc methyl carbons: ~28 ppm. |

| IR (Infrared) | - Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹.- Carbonyl (C=O) stretch (aldehyde): ~1720-1740 cm⁻¹.- Carbonyl (C=O) stretch (Boc): ~1680-1700 cm⁻¹.- N-H stretch (Boc): ~3300-3400 cm⁻¹.- Aromatic C=C stretches: ~1600, 1510, 1450 cm⁻¹.- C-O stretches (ether and ester): ~1000-1300 cm⁻¹. |

| Mass Spectrometry | - Expected [M+H]⁺: ~356.18 g/mol .- Expected [M+Na]⁺: ~378.16 g/mol .- Common fragmentation patterns would involve the loss of the Boc group (100 amu) and the benzyl (B1604629) group (91 amu). |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly peptide-based protease inhibitors. Its protected functional groups allow for selective chemical transformations, making it a key component in the drug discovery pipeline for a range of therapeutic areas. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists and process development scientists working to create novel therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 4. Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Development of peptidyl alpha-keto-beta-aldehydes as new inhibitors of cathepsin L--comparisons of potency and selectivity profiles with cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-Tyr(Bzl)-aldehyde chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a protected amino aldehyde of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a Boc-protected amine and a benzyl-protected phenol, makes it a valuable chiral building block for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and carbon-carbon bond formation. This guide provides a comprehensive overview of the known chemical properties and synthetic considerations for this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. A safety data sheet for the compound indicates that many of its physicochemical properties have not been determined.[1] The available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅NO₄ | [2] |

| Molecular Weight | 355.43 g/mol | [2] |

| CAS Number | 82689-15-4 | [1][2] |

| Appearance | Not available | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| Purity | ≥95% (as offered by some suppliers) |

Note: The closely related carboxylic acid, Boc-Tyr(Bzl)-OH (CAS 2130-96-3), is a well-characterized white to off-white powder with a melting point of 110-112 °C.[3] Due to the structural similarity, it can be inferred that this compound is likely a solid at room temperature. However, experimental verification is required.

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general and common method for the preparation of N-protected amino aldehydes is the reduction of the corresponding N-protected amino acid or one of its activated derivatives (e.g., Weinreb amide, ester).

Representative Experimental Protocol: Reduction of an Activated Carboxylic Acid Derivative

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Activation of Boc-Tyr(Bzl)-OH

The starting material, Boc-Tyr(Bzl)-OH, is first converted to an activated species, such as a Weinreb amide or an N-hydroxysuccinimide (NHS) ester, to facilitate controlled reduction to the aldehyde.

-

Materials: Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride or N-hydroxysuccinimide, a coupling agent (e.g., EDC, DCC), a base (e.g., triethylamine, diisopropylethylamine), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure:

-

Dissolve Boc-Tyr(Bzl)-OH in the chosen solvent.

-

Add the activating agent (e.g., N,O-dimethylhydroxylamine hydrochloride and base, or NHS).

-

Add the coupling agent portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the activated intermediate.

-

Step 2: Reduction to this compound

The activated intermediate is then reduced to the aldehyde using a suitable reducing agent.

-

Materials: The activated Boc-Tyr(Bzl)-OH derivative, a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LAH) - use with caution), and an appropriate anhydrous solvent (e.g., toluene, tetrahydrofuran).

-

Procedure:

-

Dissolve the activated intermediate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the reducing agent dropwise.

-

Stir the reaction at low temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with an appropriate reagent (e.g., methanol, Rochelle's salt solution).

-

Perform an aqueous workup to extract the product.

-

Purify the crude product by column chromatography to obtain this compound.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its utility stems from the presence of a reactive aldehyde group on a chiral, protected amino acid scaffold.

-

Peptidomimetics: The aldehyde can be used in reductive amination reactions to form peptide bonds or modified peptide bonds, leading to the synthesis of peptidomimetics with improved stability and pharmacological properties.

-

Enzyme Inhibitors: The electrophilic nature of the aldehyde makes it a potential warhead for covalent inhibitors of enzymes, particularly proteases.

-

Chiral Synthesis: It serves as a chiral starting material for the synthesis of more complex molecules where the stereochemistry at the alpha-carbon is crucial for biological activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic utility of this compound and a typical workflow for its use in peptide synthesis.

Caption: Synthetic transformations of this compound.

Caption: General workflow for incorporating a this compound derived moiety into a peptide.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[1]

Conclusion

This compound is a potentially valuable chiral building block for organic synthesis, particularly in the field of drug discovery. However, there is a notable lack of comprehensive public data on its specific chemical and physical properties. This guide has summarized the available information and provided a representative synthetic approach. Further experimental characterization of this compound is warranted to fully explore its synthetic potential.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Boc-Tyr(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR [m.chemicalbook.com]

- 5. Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to N-Boc-O-benzyl-L-tyrosinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-O-benzyl-L-tyrosinaldehyde, a chiral building block with significant potential in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of direct experimental data for this specific aldehyde, this document outlines its predicted characteristics and a plausible synthetic route based on established methodologies for similar compounds.

Core Characteristics

N-Boc-O-benzyl-L-tyrosinaldehyde is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (B1604629) ether protecting group on the phenolic hydroxyl. The aldehyde functionality makes it a versatile intermediate for various chemical transformations.

Table 1: Physicochemical Properties of N-Boc-O-benzyl-L-tyrosinaldehyde and its Precursor

| Property | N-Boc-O-benzyl-L-tyrosinaldehyde (Predicted) | N-Boc-O-benzyl-L-tyrosine (Experimental Data) |

| Molecular Formula | C₂₁H₂₅NO₄ | C₂₁H₂₅NO₅[1][2] |

| Molecular Weight | 355.43 g/mol | 371.43 g/mol [1][3] |

| Appearance | Expected to be a solid or oil | White to off-white crystalline powder[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Soluble in organic solvents |

| Storage | Store at low temperatures (-20°C) under an inert atmosphere to prevent oxidation and degradation | Store in a cool, dry place |

Synthetic Pathway

The synthesis of N-Boc-O-benzyl-L-tyrosinaldehyde is typically achieved through a two-step process starting from the commercially available N-Boc-O-benzyl-L-tyrosine. The first step involves the reduction of the carboxylic acid to a primary alcohol, yielding N-Boc-O-benzyl-L-tyrosinol. The subsequent step is the mild oxidation of this alcohol to the desired aldehyde.

Caption: Synthetic workflow for N-Boc-O-benzyl-L-tyrosinaldehyde.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-Boc-O-benzyl-L-tyrosinaldehyde. These are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of N-Boc-O-benzyl-L-tyrosinol

This procedure outlines the reduction of the carboxylic acid of N-Boc-O-benzyl-L-tyrosine to a primary alcohol.

Materials:

-

N-Boc-O-benzyl-L-tyrosine

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Methanol

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-O-benzyl-L-tyrosine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of methanol.

-

Add a saturated aqueous solution of ammonium chloride to the mixture and stir until the precipitate dissolves.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-Boc-O-benzyl-L-tyrosinol. The product can be further purified by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-Boc-O-benzyl-L-tyrosinaldehyde

This procedure details the mild oxidation of N-Boc-O-benzyl-L-tyrosinol to the corresponding aldehyde. A Swern oxidation is described here, which is known for its mild conditions and high yields.[5]

Materials:

-

N-Boc-O-benzyl-L-tyrosinol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Oxalyl chloride

-

Triethylamine (B128534) (TEA)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve oxalyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

After stirring for a few minutes, add a solution of N-Boc-O-benzyl-L-tyrosinol in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add triethylamine to the reaction mixture, which will act as a base to complete the elimination reaction and form the aldehyde.

-

Allow the reaction to warm to room temperature.

-

Add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-Boc-O-benzyl-L-tyrosinaldehyde. The product is often used in the next step without further purification due to its potential instability, but can be purified by flash column chromatography if necessary.

Applications in Research and Drug Development

N-Boc-O-benzyl-L-tyrosinaldehyde is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

References

- 1. O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 98763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Boc-O-benzyl-L-tyrosine | 2130-96-3 | FB47094 | Biosynth [biosynth.com]

- 4. N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine 2130-96-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Boc-Tyr(Bzl)-aldehyde (CAS Number 82689-15-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. This valuable chiral building block is a key intermediate in the synthesis of peptidomimetics and other complex organic molecules, particularly in the development of novel therapeutic agents. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on experimental details and workflows relevant to the target audience.

Chemical Properties and Data

This compound is a white to off-white solid, characterized by the presence of a Boc-protected amine, a benzyl-protected phenolic hydroxyl group, and a reactive aldehyde functionality. These features make it a versatile synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82689-15-4 | N/A |

| Molecular Formula | C₂₁H₂₅NO₄ | N/A |

| Molecular Weight | 355.43 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [1] |

Table 2: Spectroscopic Data for the Precursor, Boc-Tyr(Bzl)-OH

| Spectroscopic Data for Boc-Tyr(Bzl)-OH (CAS 2130-96-3) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.41 (s, 9H), 2.86–3.13 (m, 2H), 4.53 (m, 1H), 5.01 (s, 2H), 6.35–7.41 (m, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 28.30, 36.93, 56.4, 70.03, 80.32, 115.00, 127.48, 127.96, 128.58, 130.40, 136.99, 155.8, 157.99, 176.51 |

| IR (KBr) | Characteristic absorptions for N-H, C=O (urethane and carboxylic acid), C-O, and aromatic C-H stretches. |

| Melting Point | 110-112 °C |

Note: Researchers synthesizing this compound should expect to see the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of a characteristic aldehyde proton signal between δ 9-10 ppm. In the ¹³C NMR spectrum, the carboxylic acid carbon signal will be replaced by an aldehyde carbon signal typically found in the range of δ 190-200 ppm. The IR spectrum should show a characteristic aldehyde C-H stretch around 2720 cm⁻¹ and a shift in the carbonyl stretching frequency.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its corresponding protected amino acid precursor, Boc-Tyr(Bzl)-OH. The most common synthetic strategy involves the reduction of the carboxylic acid to the aldehyde. While a specific, detailed protocol for this exact transformation is not widely published, a general and reliable method for the synthesis of peptide aldehydes from N-protected amino acids involves a two-step process: reduction to the corresponding alcohol followed by a mild oxidation.

Proposed Synthesis of this compound

The following is a proposed experimental protocol based on established methods for the synthesis of similar N-protected amino aldehydes.

Step 1: Reduction of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-ol

Materials:

-

Boc-Tyr(Bzl)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF) or other suitable reducing agent (e.g., isobutyl chloroformate followed by NaBH₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve Boc-Tyr(Bzl)-OH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (approx. 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C.

-

Remove the THF under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude Boc-Tyr(Bzl)-ol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Oxidation of Boc-Tyr(Bzl)-ol to this compound

Materials:

-

Boc-Tyr(Bzl)-ol

-

Anhydrous Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP) or other mild oxidizing agent (e.g., Swern oxidation reagents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the purified Boc-Tyr(Bzl)-ol in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane (approx. 1.2 equivalents) to the solution in one portion.

-

Stir the reaction at room temperature for 1-2 hours, monitoring its completion by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by flash column chromatography on silica gel.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of various bioactive molecules, particularly in the field of protease inhibitor development.[2][3] The aldehyde functionality serves as an electrophilic "warhead" that can form a reversible covalent bond with the catalytic residues of certain proteases, such as the cysteine in cysteine proteases.[1]

Role in Cysteine Protease Inhibitor Synthesis

Cysteine proteases are implicated in a range of diseases, including parasitic infections and cancer. Peptide aldehydes are a well-established class of reversible inhibitors for these enzymes. The synthesis of such inhibitors often involves the incorporation of an aldehyde-bearing amino acid residue at the C-terminus of a peptide or peptidomimetic scaffold.

dot

Caption: General workflow for the use of this compound in the synthesis of cysteine protease inhibitors.

Experimental Workflow: Solid-Phase Peptide Synthesis of a Peptide Aldehyde

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide aldehyde, where this compound would be incorporated as the C-terminal residue.

dot

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) to produce a peptide aldehyde.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptidomimetics and other biologically active molecules. Its utility as a precursor to peptide aldehyde protease inhibitors makes it a compound of significant interest to researchers in drug discovery and development. While detailed, published experimental data for the aldehyde itself is sparse, established synthetic methodologies for similar compounds provide a reliable pathway for its preparation and use in the laboratory. Further research into its applications is likely to uncover new and important roles for this compound in medicinal chemistry.

References

Synthesis of Boc-Protected Tyrosine Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing N-Boc-L-tyrosine aldehyde (Boc-Tyr-al), a valuable chiral building block in peptide synthesis and drug discovery. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful synthesis of this important intermediate.

Introduction

N-Boc-L-tyrosine aldehyde is a key synthetic intermediate used in the construction of peptidomimetics, protease inhibitors, and other biologically active molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination and Wittig reactions, while the Boc protecting group ensures the stability of the amine during synthesis and allows for controlled deprotection in subsequent steps. The major challenge in the synthesis of α-amino aldehydes is preventing racemization of the stereogenic center, which is prone to epimerization under acidic or basic conditions[1]. This guide outlines two robust, stereochemically-controlled methods for the preparation of Boc-Tyr-al.

Synthesis of the Starting Material: N-Boc-L-Tyrosine

The foundational step for both synthetic routes is the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: N-Boc Protection of L-Tyrosine

This protocol is adapted from a standard procedure for the Boc protection of amino acids[2][3].

-

Dissolution: Dissolve L-tyrosine (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add potassium carbonate (K₂CO₃, 3.0 eq.).

-

Addition of Boc Anhydride (B1165640): Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq.) in dioxane dropwise to the cooled mixture.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Workup: Add water to the reaction mixture and wash with an organic solvent like ethyl acetate (B1210297) to remove impurities.

-

Acidification: Acidify the aqueous layer to a pH of approximately 4 with a saturated solution of potassium hydrogen sulfate (B86663) (KHSO₄)[3].

-

Extraction: Extract the product into ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-tyrosine, typically as an oil or foam[2][3]. The product can be used in the next step without further purification.

Synthetic Routes to N-Boc-L-Tyrosine Aldehyde

Two primary, reliable routes for the synthesis of N-Boc-L-tyrosine aldehyde are presented below. Route A involves the partial reduction of a carboxylic acid derivative, while Route B consists of the full reduction of the carboxylic acid to an alcohol, followed by a selective oxidation.

Route A: Partial Reduction of a Boc-Tyrosine Derivative

This route avoids the over-reduction of the carboxylic acid by first converting it into a less reactive derivative, such as an ester or a Weinreb amide, which can then be selectively reduced to the aldehyde.

This method involves the esterification of N-Boc-L-tyrosine followed by a controlled reduction using diisobutylaluminum hydride (DIBAL-H).

-

Step 1: Synthesis of Boc-L-Tyrosine Methyl Ester

-

Esterification: Suspend L-tyrosine (1.0 eq.) in dry methanol. Cool the suspension and add thionyl chloride (SOCl₂) (3.0 eq.) dropwise at 0 °C[5]. Heat the mixture to reflux for 2-3 hours.

-

Removal of Solvent: Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the tyrosine methyl ester hydrochloride.

-

Boc Protection: Dissolve the crude ester in a suitable solvent mixture (e.g., THF/water or dry methanol)[4][5]. Add a base such as sodium bicarbonate (NaHCO₃, 3.0 eq.) or triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) at 0 °C[5].

-

Reaction and Workup: Stir the mixture at room temperature for 10-20 hours. Perform an aqueous workup, extracting the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo[4][5].

-

Purification: Purify the crude product by column chromatography to yield Boc-L-tyrosine methyl ester.

-

-

Step 2: Reduction of the Ester to the Aldehyde

Experimental Protocol: [6][7][8]

-

Reaction Setup: Dissolve Boc-L-tyrosine methyl ester (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the addition to prevent over-reduction to the alcohol[7].

-

Addition of DIBAL-H: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, ~1.0-1.2 eq.) in an appropriate solvent (e.g., toluene (B28343) or hexanes) dropwise to the cooled ester solution.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction at low temperature by the slow, dropwise addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate)[7].

-

Workup: Allow the mixture to warm to room temperature and stir until the layers separate. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-L-tyrosine aldehyde.

-

The Weinreb amide is an excellent substrate for producing aldehydes upon reduction, as the intermediate is stabilized against further reduction[9][10].

-

Step 1: Synthesis of Boc-L-Tyrosine Weinreb Amide

Experimental Protocol: [10][11][12]

-

Activation: Dissolve N-Boc-L-tyrosine (1.0 eq.) in a suitable solvent like THF or dichloromethane.

-

Coupling: Add a peptide coupling reagent (e.g., HATU, HBTU, or by forming a mixed anhydride with isobutyl chloroformate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the activated amino acid.

-

Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Perform a standard aqueous workup to isolate the Boc-L-tyrosine Weinreb amide.

-

-

Step 2: Reduction of the Weinreb Amide to the Aldehyde

Experimental Protocol: [11][13]

-

Reaction Setup: Dissolve the Boc-L-tyrosine Weinreb amide (1.0 eq.) in dry THF under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C or -78 °C.

-

Reduction: Add a solution of a hydride reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq.) or DIBAL-H dropwise.

-

Workup: After completion of the reaction, perform a careful aqueous workup to quench the excess reducing agent and hydrolyze the intermediate to afford the aldehyde.

-

Route B: Oxidation of Boc-L-Tyrosinol

This route involves the complete reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation to the aldehyde. This method avoids the use of highly reactive organometallic reducing agents at the aldehyde-forming step.

-

Step 1: Reduction of N-Boc-L-Tyrosine to Boc-L-Tyrosinol

Experimental Protocol: [14][15]

-

Activation (if using NaBH₄): Dissolve N-Boc-L-tyrosine (1.0 eq.) in dry THF. Activate the carboxylic acid by adding 1,1'-carbonyldiimidazole (B1668759) (CDI) and stirring for 10-15 minutes at room temperature[15].

-

Reduction: Cool the solution to 0 °C and add a solution of sodium borohydride (B1222165) (NaBH₄, 2.0 eq.) in water[15]. Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used to directly reduce the carboxylic acid without prior activation[16][17].

-

Reaction: Stir the reaction for 30 minutes to 1 hour.

-

Workup: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layers, dry over an anhydrous salt, and concentrate to yield Boc-L-tyrosinol.

-

-

Step 2: Oxidation of Boc-L-Tyrosinol to the Aldehyde

Dess-Martin periodinane (DMP) is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes, known to proceed with minimal risk of racemization or over-oxidation[18][19][20].

Experimental Protocol: [18][19]

-

Reaction Setup: Dissolve Boc-L-tyrosinol (1.0 eq.) in dry dichloromethane under an inert atmosphere.

-

Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq.) in one portion.

-

Reaction: Stir the mixture at room temperature for 0.5 to 2 hours. The reaction is typically rapid. Monitor by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid byproducts dissolve.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

-

Concentration: Concentrate the solution under reduced pressure to yield the crude Boc-L-tyrosine aldehyde. Purification can be achieved via silica (B1680970) gel chromatography if necessary.

-

Quantitative Data Summary

The following table summarizes typical yields for the key transformations described in this guide. Yields can vary based on reaction scale, purity of reagents, and specific conditions employed.

| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |

| Boc Protection | L-Tyrosine | N-Boc-L-Tyrosine | Boc₂O, K₂CO₃ | 92-94% | [2][3] |

| Esterification & Boc Protection | L-Tyrosine | Boc-L-Tyrosine methyl ester | SOCl₂, MeOH; then Boc₂O, Et₃N | Quantitative | [4] |

| Reduction of Ester to Aldehyde | N-Protected Amino Ester | N-Protected Amino Aldehyde | DIBAL-H | Good | [21] |

| Reduction of N-Boc Amino Acid to Amino Alcohol | N-Boc-Amino Acid | N-Boc-Amino Alcohol | CDI, NaBH₄ | Excellent | [15] |

| Oxidation of N-Boc Amino Alcohol to Aldehyde | N-Protected Amino Alcohol | N-Protected Amino Aldehyde | Dess-Martin Periodinane (DMP) | High | [18][19] |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic routes described.

References

- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. rsc.org [rsc.org]

- 4. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic chemistry - Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 13. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]

- 14. organic chemistry - Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. benthamopen.com [benthamopen.com]

- 16. nbinno.com [nbinno.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 19. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 20. Dess-Martin Oxidation [organic-chemistry.org]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to Boc-Tyr(Bzl)-aldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. This chiral aldehyde is a crucial intermediate in the synthesis of complex peptides and various active pharmaceutical ingredients. Its unique structural features, combining a protected amino group and a reactive aldehyde functionality, make it a valuable building block in medicinal chemistry and drug development.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C21H25NO4 | [1][2] |

| Molecular Weight | 355.43 g/mol | [1][2] |

| Synonym | tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate | |

| CAS Number | 82689-15-4 | [1][2] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding protected amino acid precursor, Boc-Tyr(Bzl)-OH. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

Experimental Protocol: Two-Step Synthesis from Boc-Tyr(Bzl)-OH

This protocol outlines a representative two-step synthesis of this compound from N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).

Step 1: Reduction of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-ol

-

Reaction Setup: To a stirred solution of Boc-Tyr(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N-methylmorpholine (1.1 equivalents).

-

Formation of Mixed Anhydride (B1165640): Slowly add isobutyl chloroformate (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C. Stir for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Reduction: In a separate flask, prepare a suspension of sodium borohydride (B1222165) (2 equivalents) in THF. Cool this suspension to 0 °C and slowly add the mixed anhydride solution from the previous step via cannula.

-

Quenching and Workup: After the reaction is complete (monitored by TLC), slowly add water to quench the excess reducing agent. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-Tyr(Bzl)-ol.

Step 2: Oxidation of Boc-Tyr(Bzl)-ol to this compound

-

Reaction Setup: Dissolve the crude Boc-Tyr(Bzl)-ol from the previous step in dichloromethane (B109758) (DCM).

-

Oxidation: Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature. The reaction is typically complete within 1-2 hours (monitored by TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the mixture with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel to yield the final product.

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from its parent amino acid.

Caption: Synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the development of new therapeutic agents. Its aldehyde functionality allows for a variety of chemical transformations, including reductive amination to form peptide bonds or the synthesis of complex heterocyclic scaffolds. As a chiral building block, it enables the stereoselective synthesis of drug candidates, which is critical for optimizing efficacy and minimizing off-target effects. This intermediate is particularly valuable in the synthesis of protease inhibitors and other peptide-based therapeutics.

References

Navigating the Landscape of Boc-Tyr(Bzl)-aldehyde: A Technical Guide to Purity and Characterization

For Immediate Release

This technical guide provides a comprehensive overview of the purity and characterization of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques and methodologies for ensuring the quality and integrity of this important chiral building block. While specific, in-depth data for this particular aldehyde is not extensively available in public literature, this guide consolidates established principles and representative data for the broader class of N-Boc protected amino aldehydes to provide a robust framework for its assessment.

Physicochemical Properties

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex peptides.[1][2] Its purity is paramount to the success of subsequent synthetic steps. A summary of its basic properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 82689-15-4 | [] |

| Molecular Formula | C21H25NO4 | [] |

| Molecular Weight | 355.43 g/mol | [] |

| Appearance | White to off-white solid (Typical) | General Knowledge |

| Purity (Typical) | ≥ 95% | General Supplier Information |

Synthesis and Potential Impurities

The most common route to this compound is the oxidation of the corresponding primary alcohol, Boc-Tyr(Bzl)-ol. This precursor is typically obtained by the reduction of the commercially available carboxylic acid, Boc-Tyr(Bzl)-OH.

Given this synthetic pathway, potential impurities may include:

-

Starting Material: Unreacted Boc-Tyr(Bzl)-ol.

-

Over-oxidation Product: The corresponding carboxylic acid, Boc-Tyr(Bzl)-OH.

-

Reagent Residues: Residual oxidizing agents or byproducts (e.g., dimethyl sulfide (B99878) from a Swern oxidation).

-

Solvents: Residual solvents from the reaction and purification steps.

Purity Assessment and Characterization: Methodologies

A multi-pronged analytical approach is essential for the comprehensive characterization and purity determination of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed for Boc-protected amino acid derivatives.

Experimental Protocol (Representative):

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Preparation | 0.5 mg/mL in initial mobile phase composition |

This protocol is a general guideline and may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation.

¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton, the aromatic protons, the benzylic protons, and the Boc protecting group.

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the aldehyde carbonyl carbon, typically in the downfield region.

Expected Chemical Shifts (¹H NMR, CDCl₃, Representative):

| Proton | Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.5 - 10.0 |

| Aromatic (Ar-H) | 6.8 - 7.5 |

| Benzyl (Ar-CH₂-O) | ~5.0 |

| Amine (NH) | ~5.0 (broad) |

| Alpha-proton (CH-CHO) | ~4.5 |

| Beta-protons (CH₂) | 2.8 - 3.2 |

| Boc ((CH₃)₃C) | ~1.4 |

Note: These are approximate values and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass:

| Ion | [M+H]⁺ | [M+Na]⁺ |

| m/z | 356.18 | 378.16 |

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C=O Stretch (Aldehyde) | 1720 - 1740 |

| C=O Stretch (Carbamate) | 1680 - 1700 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Purification

For research and development purposes, if the purity of the commercially available material is insufficient, column chromatography is a standard purification method.

Experimental Protocol (Representative):

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization and/or a potassium permanganate (B83412) stain |

Conclusion

The purity and structural integrity of this compound are critical for its successful application in synthetic chemistry. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for its comprehensive analysis. While specific published data for this aldehyde is limited, the application of established analytical principles for N-Boc protected amino aldehydes allows for reliable quality assessment. Researchers are encouraged to perform thorough in-house characterization to ensure the material meets the specific requirements of their intended application.

References

Solubility Profile of Boc-Tyr(Bzl)-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. The solubility of this protected amino acid aldehyde is a critical parameter in its handling, storage, and application, particularly in peptide synthesis and the development of peptide-based therapeutics. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information from analogous compounds and outlines a robust experimental protocol for determining its solubility in various solvents.

Core Compound Information

| Parameter | Value |

| IUPAC Name | tert-butyl N-[(2S)-1-(4-benzyloxyphenyl)-3-oxopropan-2-yl]carbamate |

| Synonyms | Boc-Tyr(Bzl)-H, Boc-O-benzyl-L-tyrosine aldehyde |

| CAS Number | 82689-15-4 |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol |

Qualitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, based on the solubility of the closely related carboxylic acid, Boc-Tyr(Bzl)-OH, and general principles of solubility for protected amino acids, a qualitative assessment can be made. The presence of the bulky, non-polar Boc and benzyl (B1604629) protecting groups renders the molecule largely hydrophobic.

| Solvent | Qualitative Solubility | Rationale / Notes |

| Dimethylformamide (DMF) | High | The related compound, Boc-Tyr(Bzl)-OH, is described as "clearly soluble" in DMF.[1] |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for hydrophobic peptides and their derivatives.[2] |

| Dichloromethane (DCM) | High | A common organic solvent for protected amino acids used in peptide synthesis.[2] |

| Ethyl Acetate (EtOAc) | Moderate to High | Expected to be a good solvent based on the compound's structure. |

| Methanol (B129727) (MeOH) | Moderate | The polarity of methanol may limit the solubility compared to aprotic polar solvents. |

| Water | Low / Insoluble | The hydrophobic nature of the protecting groups significantly reduces aqueous solubility.[2] |

Experimental Protocol: Determination of Solubility by the Saturation Shake-Flask Method

This section details a standard protocol for the quantitative determination of the solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, DCM, Ethyl Acetate, Methanol, Water) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid aldehyde like this compound.

Caption: Workflow for Experimental Solubility Determination.

Application in Peptide Synthesis: A Logical Flow

The solubility of this compound is paramount for its use in solution-phase peptide synthesis, particularly during the coupling step. The following diagram outlines the logical relationship.

Caption: Role of Solubility in Peptide Synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Tyr(Bzl)-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-Tyr(Bzl)-aldehyde is a functionalized amino acid derivative utilized in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics. The presence of a reactive aldehyde group necessitates stringent safety and handling protocols to mitigate potential hazards. This guide provides a framework for the safe use of this compound, covering hazard identification, personal protective equipment, handling and storage procedures, and emergency response.

Hazard Identification and Classification

While specific toxicity data for this compound is limited, the aldehyde functional group is known to be reactive. Aldehydes can be irritating to the skin, eyes, and respiratory tract. They may also act as sensitizers, causing allergic reactions upon repeated exposure. The hazards associated with the structurally similar Boc-Tyr(Bzl)-OH are summarized below and should be considered as potential hazards for the aldehyde derivative.

Table 1: Hazard Identification for Boc-Tyr(Bzl)-OH (as a proxy)

| Hazard Class | Classification |

| Acute Toxicity, Oral | May be harmful if swallowed.[1] |

| Skin Corrosion/Irritation | May cause skin irritation.[1] |

| Serious Eye Damage/Irritation | May cause eye irritation.[1] |

| Acute Toxicity, Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[1] |

Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table presents data for the related compound, Boc-Tyr(Bzl)-OH, for reference.

Table 2: Physicochemical Data for Boc-Tyr(Bzl)-OH

| Property | Value | Reference |

| Molecular Formula | C21H25NO5 | [1] |

| Molecular Weight | 371.43 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 110-112 °C | |

| Storage Temperature | 2-8°C |

Exposure Controls and Personal Protection

Given the potential for irritation and sensitization, robust exposure controls are paramount.

4.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

-

Local exhaust ventilation should be used to minimize the escape of dust or vapors into the work area.[1]

4.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[2] Avoid latex gloves as they may not provide adequate protection.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities or in the event of a spill.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[2]

Handling and Storage

5.1. Safe Handling:

-

Avoid inhalation of dust and vapors.[1]

-

Prevent contact with skin and eyes.[1]

-

Use non-sparking tools and equipment.

-

Handle in accordance with good industrial hygiene and safety practices.[3]

5.2. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Store separately from strong oxidizing agents and incompatible materials.[1]

Experimental Protocols: General Safe Handling Workflow

Due to the lack of specific experimental protocols for this compound in the searched literature, a general workflow for handling reactive aldehydes is provided below.

References

Commercial Suppliers and Technical Guide for Boc-Tyr(Bzl)-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. This key building block is instrumental in the synthesis of peptidomimetics and other complex organic molecules, particularly in the development of enzyme inhibitors.

Commercial Availability

This compound (CAS Number: 82689-15-4) is a specialized chemical available from a select number of commercial suppliers. For researchers requiring this reagent, the following table summarizes the key suppliers and available information. It is recommended to visit the suppliers' websites for the most current data on purity, available quantities, and pricing.

| Supplier | CAS Number | Product Name | Purity | Available Quantities |

| --INVALID-LINK-- | 82689-15-4 | Boc-O-benzyl-L-tyrosine aldehyde | Information not readily available | Inquire with supplier |

| --INVALID-LINK-- | 82689-15-4 | This compound | Information not readily available | Inquire with supplier |

| ASTATECH (via --INVALID-LINK--) | 82689-15-4 | This compound | Information not readily available | 250 mg |

| --INVALID-LINK-- | 82689-15-4 | This compound | Information not readily available | Inquire with supplier |

Synthetic Protocols

The following sections detail representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a peptide analogue via reductive amination.

Synthesis of this compound from Boc-Tyr(Bzl)-ol via Dess-Martin Oxidation

This protocol describes the oxidation of the corresponding primary alcohol, Boc-Tyr(Bzl)-ol, to the aldehyde using Dess-Martin periodinane (DMP). This method is favored for its mild reaction conditions and high chemoselectivity.[1]

Materials:

-

Boc-Tyr(Bzl)-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Dissolve Boc-Tyr(Bzl)-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Below is a diagram illustrating the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Peptide Analogue Synthesis: Reductive Amination

This compound can be used to introduce a modified tyrosine residue into a peptide chain via reductive amination with the N-terminal amine of a peptide. This protocol provides a general procedure for this transformation.

Materials:

-

Peptide with a free N-terminal amine

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (B129727) (MeOH) or Dichloromethane (DCM)

-

Acetic acid (to adjust pH)

-

Buffer solution (e.g., phosphate (B84403) buffer)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the N-terminally deprotected peptide (1 equivalent) in a suitable solvent such as methanol or a buffer solution.

-

Add this compound (1.2 equivalents) to the peptide solution.

-

Adjust the pH of the reaction mixture to a slightly acidic range (pH 5-6) using acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents), to the reaction mixture in portions.

-

Continue to stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by LC-MS.

-

Quench the reaction by adding a small amount of water or an appropriate buffer.

-

Remove the solvent under reduced pressure.

-

Purify the resulting peptide analogue by reverse-phase HPLC.

The following diagram illustrates the general workflow for the reductive amination of a peptide with this compound.

Caption: Reductive amination of a peptide with this compound.

Application in Drug Discovery: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Peptide aldehydes are a class of compounds known to act as inhibitors of various enzymes, including proteases and phosphatases. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[2][3][4] Its overexpression is linked to type 2 diabetes and obesity.[2][4] Therefore, inhibitors of PTP1B are promising therapeutic targets. Peptide aldehydes derived from tyrosine analogues can be designed to target the active site of PTP1B.

The following diagram illustrates the role of PTP1B in negatively regulating the insulin signaling pathway and how a PTP1B inhibitor can restore signaling.

Caption: PTP1B's role in insulin signaling and its inhibition.

References

- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Tyr(Bzl)-aldehyde

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. It is a valuable synthetic intermediate for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical Properties and Data

This compound is a protected amino aldehyde derivative of tyrosine. The tert-butoxycarbonyl (Boc) group protects the α-amine, while the benzyl (B1604629) (Bzl) group protects the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | Boc-Tyr(Bzl)-OH (Precursor) |

| CAS Number | 82689-15-4[1] | 2130-96-3[2][3] |

| Molecular Formula | C₂₁H₂₅NO₄[1] | C₂₁H₂₅NO₅ |

| Molecular Weight | 355.43 g/mol [1] | 371.43 g/mol [2] |

| Appearance | - | White to off-white powder |

| Melting Point | - | 110-112 °C[2] |

| Optical Rotation | - | [α]²⁰/D +27.0±1.5°, c=2% in ethanol[2] |

| Storage | 4°C, stored under nitrogen | 2-8°C[2] |

Synthesis of this compound

The synthesis of this compound typically involves a two-stage process: the preparation of the protected amino acid precursor, Boc-Tyr(Bzl)-OH, followed by the reduction of its corresponding methyl ester to the aldehyde.

Stage 1: Synthesis of Boc-Tyr(Bzl)-OH

The precursor, N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), is synthesized from L-tyrosine through a two-step protection process.

This procedure outlines the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide (B78521) or triethylamine, to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction for several hours, allowing it to slowly warm to room temperature.

-

Upon completion, acidify the reaction mixture with a mild acid, such as citric acid, to a pH of 2-3.

-

Extract the product, Boc-Tyr-OH, with an organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure to yield the crude product.

This protocol describes the protection of the phenolic hydroxyl group of Boc-Tyr-OH using benzyl bromide. A patent describes a method for this benzylation.[2]

-

Dissolve Boc-Tyr-OH in a suitable solvent, such as methanol.

-

Add a base, for instance, a 28% sodium methoxide-methanol solution.

-

Add benzyl chloride and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide.

-

Stir the mixture at an elevated temperature (e.g., 40°C) for approximately 24 hours.

-

After the reaction, add water and wash with a nonpolar solvent like toluene.

-

Neutralize the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the solid and dry it to obtain Boc-Tyr(Bzl)-OH.

Table 2: Summary of Reagents and Conditions for Boc-Tyr(Bzl)-OH Synthesis

| Step | Key Reagents | Solvent | Base | Temperature | Yield |

| Boc Protection | L-Tyrosine, (Boc)₂O | Dioxane/Water | NaOH or Et₃N | 0°C to RT | High |

| Benzyl Protection | Boc-Tyr-OH, Benzyl Chloride | Methanol | NaOMe | 40°C | 84%[2] |

Stage 2: Synthesis of this compound

The most common and effective method for the synthesis of this compound from its corresponding carboxylic acid precursor involves the reduction of an activated carboxylic acid derivative, such as a methyl ester or a Weinreb amide. The reduction of the methyl ester using diisobutylaluminium hydride (DIBAL-H) is a widely used method for the preparation of aldehydes from esters.[4][5]

-

Dissolve Boc-Tyr(Bzl)-OH in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester, Boc-Tyr(Bzl)-OMe.

This general procedure is adapted for the specific synthesis of this compound.[4][6]

-

Dissolve the methyl ester, Boc-Tyr(Bzl)-OMe, in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add one equivalent of DIBAL-H (typically a 1 M solution in hexanes or toluene) dropwise to the cooled solution, ensuring the temperature remains below -70°C.

-

Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica (B1680970) gel.

Experimental and Logical Diagrams

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from L-tyrosine to this compound.

Caption: Synthetic pathway to this compound.

DIBAL-H Reduction Mechanism

The diagram below outlines the generally accepted mechanism for the reduction of an ester to an aldehyde using DIBAL-H.

Caption: Mechanism of DIBAL-H ester reduction.

Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry, primarily due to the presence of the reactive aldehyde group. It serves as a precursor for the synthesis of various complex molecules, including peptidomimetics and other biologically active compounds. The aldehyde functionality allows for a range of chemical transformations.

Table 3: Potential Reactions of this compound

| Reaction Type | Reagents | Product Type | Potential Application |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Secondary Amine | Introduction of diverse side chains, synthesis of peptide bond isosteres |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Carbon chain extension, synthesis of unsaturated compounds |